(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride involves several steps. One common method includes the reaction of 2-methylindolizine with phosphoryl chloride (POCl3) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Wissenschaftliche Forschungsanwendungen
(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride is widely used in scientific research, particularly in:
Proteomics: It is used as a reagent for the modification and analysis of proteins.
Biochemistry: The compound is employed in various biochemical assays and experiments to study enzyme activities and protein interactions.
Medicinal Chemistry: Researchers use this compound to develop and test new pharmaceuticals and therapeutic agents.
Industrial Applications: It is also used in the synthesis of other chemical compounds and materials for industrial purposes.
Wirkmechanismus
The mechanism of action of (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride can be compared with other similar compounds, such as:
- (2-Methylindolizin-3-yl)carbonylphosphoramidic monofluoride
- (2-Methylindolizin-3-yl)carbonylphosphoramidic dibromide
- (2-Methylindolizin-3-yl)carbonylphosphoramidic diiodide
These compounds share similar structures but differ in their halogen substituents, which can lead to variations in their reactivity and applications . The unique properties of this compound, such as its specific reactivity and stability, make it particularly useful in certain research and industrial applications .
Eigenschaften
Molekularformel |
C10H9Cl2N2O2P |
---|---|
Molekulargewicht |
291.07 g/mol |
IUPAC-Name |
N-dichlorophosphoryl-2-methylindolizine-3-carboxamide |
InChI |
InChI=1S/C10H9Cl2N2O2P/c1-7-6-8-4-2-3-5-14(8)9(7)10(15)13-17(11,12)16/h2-6H,1H3,(H,13,15,16) |
InChI-Schlüssel |
JOWSOMOYPWLFMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)NP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.